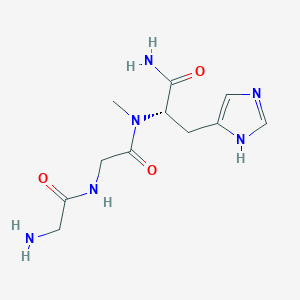
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound that features an imidazole ring, which is a common structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving precursors such as glyoxal and ammonia.
Introduction of the aminoacetamido group: This step may involve the use of protecting groups to ensure selective reactions.
N-methylation: This can be done using methylating agents such as methyl iodide under basic conditions.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction could yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein interactions.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide would depend on its specific interactions with molecular targets. The imidazole ring is known to interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The aminoacetamido groups may also participate in hydrogen bonding and electrostatic interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring.
Imidazole: A simple aromatic ring with nitrogen atoms.
Uniqueness
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H18N6O3 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]-methylamino]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C11H18N6O3/c1-17(10(19)5-15-9(18)3-12)8(11(13)20)2-7-4-14-6-16-7/h4,6,8H,2-3,5,12H2,1H3,(H2,13,20)(H,14,16)(H,15,18)/t8-/m0/s1 |
Clave InChI |
UXQDMXZAIDPFGY-QMMMGPOBSA-N |
SMILES isomérico |
CN([C@@H](CC1=CN=CN1)C(=O)N)C(=O)CNC(=O)CN |
SMILES canónico |
CN(C(CC1=CN=CN1)C(=O)N)C(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)
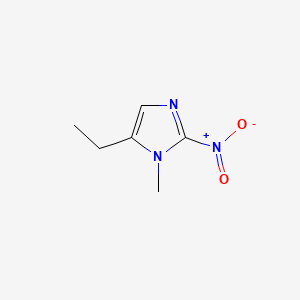

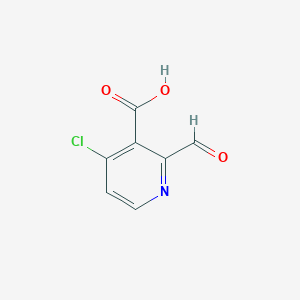
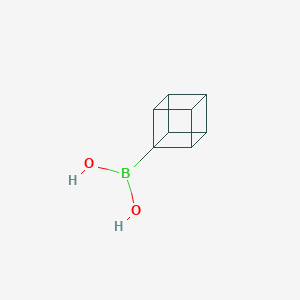
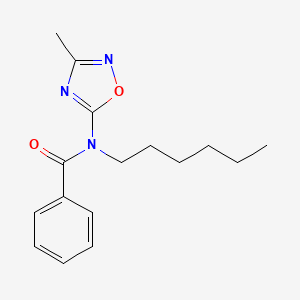

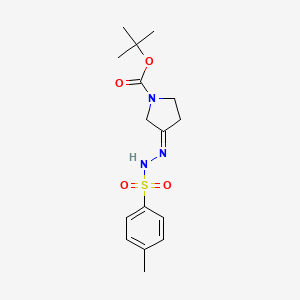
![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)




